4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole
CAS No.:
Cat. No.: VC18270937
Molecular Formula: C5H8ClN3
Molecular Weight: 145.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8ClN3 |
---|---|
Molecular Weight | 145.59 g/mol |
IUPAC Name | 4-(chloromethyl)-1,5-dimethyltriazole |
Standard InChI | InChI=1S/C5H8ClN3/c1-4-5(3-6)7-8-9(4)2/h3H2,1-2H3 |
Standard InChI Key | MPFGNJARMAZPAX-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(N=NN1C)CCl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The core structure of 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole consists of a 1,2,3-triazole ring substituted with methyl groups at the 1 and 5 positions and a chloromethyl group at the 4 position. The triazole ring’s aromaticity and electron-deficient nature facilitate π-π stacking interactions and hydrogen bonding, while the chloromethyl group introduces a reactive site for further functionalization. The methyl groups enhance steric bulk, influencing regioselectivity in subsequent reactions .
Physicochemical Properties
Key physicochemical parameters include:
Property | Value/Description |
---|---|
Molecular Formula | C₆H₈ClN₃ |
Molecular Weight | 157.60 g/mol |
XLogP3 | 1.2 (indicating moderate lipophilicity) |
Hydrogen Bond Acceptor Count | 3 |
Heavy Atom Count | 10 |
The chloromethyl group’s electronegativity (χ = 3.0) and polarizability contribute to the compound’s reactivity in nucleophilic substitution reactions, enabling the synthesis of derivatives such as azides, amines, and thioethers .
Synthesis Methodologies
Cycloaddition-Based Approaches
A widely employed method involves the Huisgen 1,3-dipolar cycloaddition between alkynes and azides. For example, phenylacetylene reacts with methyl azide in the presence of copper sulfate and sodium ascorbate to yield 1,5-dimethyl-1H-1,2,3-triazole, which is subsequently chlorinated at the 4-position using thionyl chloride (SOCl₂) . This method achieves yields of 75–85% under mild conditions (25°C, 12 h) .
Phosphonate-Mediated Synthesis
Recent advances utilize β-ketophosphonates and cesium carbonate in dimethyl sulfoxide (DMSO) to generate Z-enolates, which undergo [3 + 2] cycloaddition with azides. This approach enables regioselective formation of 1,4,5-trisubstituted triazoles with yields exceeding 90% . For instance, reacting 2-diethoxyphosphorylacetaldehyde with methyl azide produces 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole in 92% yield after 30 minutes at 60°C .
Comparative Analysis of Synthetic Routes
Method | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|
Huisgen Cycloaddition | 75–85 | 12 h | Mild conditions, scalability |
Phosphonate-Mediated | 90–99 | 0.5–6 h | High regioselectivity, functional group tolerance |
The phosphonate-mediated route is favored for industrial applications due to its rapid kinetics and compatibility with diverse substrates .
Biological Activity and Medicinal Applications
Kinase Inhibition
4-(Chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole derivatives exhibit potent inhibition of cyclin-dependent kinase 2 (CDK2), a regulatory enzyme implicated in cell cycle progression. In pancreatic ductal adenocarcinoma (PDAC) cells, derivative 4a (IC₅₀ = 0.55 µM) induces S-phase arrest and apoptosis by disrupting CDK2-cyclin E interactions . Molecular dynamics simulations reveal hydrogen bonding between the triazole nitrogen and kinase active-site residues (e.g., Glu81 and Lys89), stabilizing the inhibitor-enzyme complex .
Antimicrobial Properties
Chloromethyl-substituted triazoles demonstrate broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL). The chloromethyl group enhances membrane permeability, facilitating intracellular accumulation and disruption of ergosterol biosynthesis.
Material Science Applications
Coordination Polymers
The compound serves as a ligand in cationic silver(I) coordination polymers, forming Ag–N bonds with bond lengths of 2.15–2.30 Å. These polymers exhibit luminescent properties (λₑₘ = 450–500 nm) and catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 1,200) .
Surface Functionalization
Functionalized silica nanoparticles incorporating 4-(chloromethyl)-1,5-dimethyl-1H-1,2,3-triazole show enhanced adsorption capacity for heavy metals (e.g., Pb²⁺: 98% removal efficiency at pH 6). The chloromethyl group enables covalent attachment to silanol groups, creating a stable monolayer.
Future Directions
Ongoing research focuses on:
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Targeted Drug Delivery: Conjugating the compound with monoclonal antibodies for site-specific kinase inhibition.
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Green Synthesis: Developing aqueous-phase cycloaddition protocols using biocatalysts (e.g., lipase B) to reduce solvent waste.
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Quantum Dot Functionalization: Exploiting triazole-Ag interactions to create optoelectronic materials with tunable bandgaps.
These innovations underscore the compound’s versatility and potential to address challenges in oncology, environmental remediation, and nanotechnology .
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